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Compound of Interest

Compound Name:
5-(Piperazin-1-yl)benzofuran-2-

carboxamide

Cat. No.: B143904 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity profile of 5-
(piperazin-1-yl)benzofuran-2-carboxamide. Due to the limited publicly available experimental

data on this specific molecule, this analysis leverages data from the structurally related and

well-characterized drug, Vilazodone, for which 5-(piperazin-1-yl)benzofuran-2-carboxamide
serves as a key intermediate. This guide is intended to inform the design of comprehensive

cross-reactivity studies.

Introduction
5-(piperazin-1-yl)benzofuran-2-carboxamide is a heterocyclic compound incorporating a

benzofuran, a piperazine, and a carboxamide moiety. Such scaffolds are prevalent in medicinal

chemistry and are known to interact with a variety of biological targets. The piperazine ring, in

particular, is a common feature in many centrally acting agents. Understanding the potential for

off-target interactions is critical for the development of safe and effective therapeutics.

Inferred Primary Targets and Potential Cross-
Reactivity
Based on the pharmacological profile of Vilazodone, 5-(piperazin-1-yl)benzofuran-2-
carboxamide is predicted to exhibit high affinity for the serotonin transporter (SERT) and the
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serotonin 1A (5-HT1A) receptor. Vilazodone is a potent selective serotonin reuptake inhibitor

(SSRI) and a 5-HT1A receptor partial agonist.[1][2][3][4] Notably, Vilazodone displays minimal

to no significant binding affinity for other serotonin receptors, as well as adrenergic,

histaminergic, and cholinergic receptors, suggesting a favorable selectivity profile that may be

shared by its benzofuran-carboxamide core.[2]

However, the broader benzofuran and piperazine chemical classes have been associated with

a wider range of biological activities, including interactions with other G-protein coupled

receptors (GPCRs) and kinases. Therefore, a comprehensive cross-reactivity assessment is

warranted.

Data Presentation: Comparative Binding Affinity
Profile
The following table summarizes the known binding affinities for Vilazodone, which can be used

as a surrogate to guide the initial cross-reactivity studies for 5-(piperazin-1-yl)benzofuran-2-
carboxamide.
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Target Compound
Binding Affinity

(Ki, nM)

Functional

Activity
Reference

Primary Targets

Serotonin

Transporter

(SERT)

Vilazodone 0.1 - 0.2 Inhibitor [2][3][4]

5-HT1A Receptor Vilazodone 0.3 - 2.1 Partial Agonist [2][3][4][5]

Potential Off-

Targets (for

screening)

Norepinephrine

Transporter

(NET)

Vilazodone 56 - [3][5]

Dopamine

Transporter

(DAT)

Vilazodone 37 - [3][5]

5-HT2A Receptor
Benzofuran

Derivatives
µM range Partial Agonist [6][7]

5-HT2B

Receptor

Benzofuran

Derivatives
- Agonist [6][7]

Histamine H3

Receptor

Benzofuran-

piperazine

Derivatives

- Antagonist

Histamine H4

Receptor

Benzofuran-

piperazine

Derivatives

Moderate Affinity Antagonist

Adrenergic

Receptors (α1,

α2, β)

Vilazodone
No significant

binding
- [2]

Cholinergic

Receptors

Vilazodone No significant

binding

- [2]
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(Muscarinic)

Cyclin-

Dependent

Kinase 2 (CDK2)

Benzofuran-

piperazine

Derivatives

- Inhibitor

Experimental Protocols
To experimentally determine the cross-reactivity profile of 5-(piperazin-1-yl)benzofuran-2-
carboxamide, the following methodologies are recommended.

Radioligand Binding Assays for GPCRs and
Transporters
This protocol is a generalized method for assessing the binding affinity of a test compound to a

panel of GPCRs and monoamine transporters.

1. Membrane Preparation:

Cell lines overexpressing the target receptor or transporter (e.g., HEK293 cells) are cultured

and harvested.

Cells are lysed by homogenization in a hypotonic buffer.

The cell lysate is centrifuged to pellet the cell membranes.

The membrane pellet is washed and resuspended in an appropriate assay buffer, and the

total protein concentration is determined.

2. Competitive Binding Assay:

The assay is performed in a 96-well plate format.

Each well contains:

A fixed concentration of a specific radioligand for the target receptor/transporter.
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A range of concentrations of the test compound (5-(piperazin-1-yl)benzofuran-2-
carboxamide).

The prepared cell membranes.

The plate is incubated to allow the binding to reach equilibrium.

The bound radioligand is separated from the unbound radioligand by rapid filtration through a

glass fiber filter mat.

The radioactivity retained on the filter is quantified using a scintillation counter.

3. Data Analysis:

The data are analyzed using non-linear regression to determine the concentration of the test

compound that inhibits 50% of the specific binding of the radioligand (IC50).

The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.

Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of a test compound

against a panel of protein kinases.

1. Assay Principle:

The assay measures the ability of the test compound to inhibit the phosphorylation of a

substrate by a specific kinase. The activity can be quantified using various detection

methods, such as ADP-Glo™, HTRF®, or AlphaScreen®.

2. Assay Procedure (using ADP-Glo™ as an example):

The assay is performed in a 96-well or 384-well plate.

Each well contains:
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The specific kinase.

The kinase-specific substrate.

ATP.

A range of concentrations of the test compound.

The reaction is initiated by the addition of ATP and incubated at room temperature.

After incubation, the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete

the remaining ATP.

The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is

subsequently used in a luciferase/luciferin reaction to produce light.

The luminescence is measured using a plate reader.

3. Data Analysis:

The luminescence signal is inversely proportional to the kinase activity.

The data are plotted as the percentage of inhibition versus the log of the test compound

concentration.

The IC50 value is determined using non-linear regression analysis.

Mandatory Visualizations
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Caption: Inferred signaling pathway of 5-(piperazin-1-yl)benzofuran-2-carboxamide.
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Cross-Reactivity Screening Workflow
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Caption: Experimental workflow for cross-reactivity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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